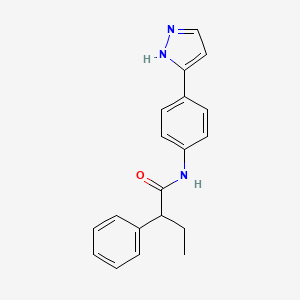

![molecular formula C8H12N2O2S B2703483 N-[(1S)-1-(pyridin-2-yl)ethyl]methanesulfonamide CAS No. 1567911-60-7](/img/structure/B2703483.png)

N-[(1S)-1-(pyridin-2-yl)ethyl]methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

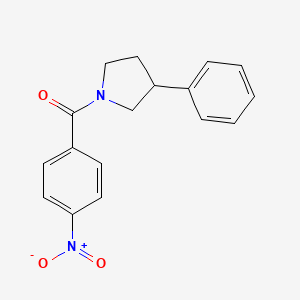

“N-[(1S)-1-(pyridin-2-yl)ethyl]methanesulfonamide” is a chemical compound with the CAS Number: 1567911-60-7 . It has a molecular weight of 200.26 and its IUPAC name is (S)-N-(1-(pyridin-2-yl)ethyl)methanesulfonamide .

Molecular Structure Analysis

The molecular formula of “N-[(1S)-1-(pyridin-2-yl)ethyl]methanesulfonamide” is C8H12N2O2S . The InChI Code is 1S/C8H12N2O2S/c1-7(10-13(2,11)12)8-5-3-4-6-9-8/h3-7,10H,1-2H3/t7-/m0/s1 .科学的研究の応用

Metal Coordination and Structural Insights

N-[(1S)-1-(pyridin-2-yl)ethyl]methanesulfonamide and its derivatives have been studied for their potential as ligands in metal coordination. Research on its molecular and supramolecular structures reveals significant insights into hydrogen bonding and intermolecular interactions. For instance, N-[2-(pyridin-2-yl)ethyl]methanesulfonamide forms hydrogen-bonded dimers, and its derivatives exhibit distinct hydrogen bonding patterns that influence their supramolecular assembly and interactions, such as π-π stacking and intra- and intermolecular hydrogen bonding, which are critical in the formation of complex molecular architectures (Jacobs et al., 2013).

Catalysis and Transfer Hydrogenation

The compound and its derivatives have also been explored in catalysis, particularly in transfer hydrogenation processes. For example, derivatives have been used as pre-catalysts for the transfer hydrogenation of ketones, showcasing the efficiency of these compounds in catalytic reactions without the need for basic additives or halide abstractors. This highlights their potential in sustainable and green chemistry applications (Ruff et al., 2016).

Electrophilic Conversion of Methane

Moreover, the broader field of methane conversion into more valuable compounds underlines the importance of research into functionalized derivatives like N-[(1S)-1-(pyridin-2-yl)ethyl]methanesulfonamide. Electrophilic conversion of methane, for instance, presents a promising avenue for utilizing methane more effectively, where such derivatives could play a role in the development of novel catalytic processes or as intermediates in organic synthesis (Olah, 1987).

Synthesis and Stereochemical Applications

The stereospecific synthesis of chiral nonracemic 1-(2-pyridinyl)ethylamines from N-[(1S)-1-(pyridin-2-yl)ethyl]methanesulfonamide demonstrates its utility in producing stereochemically pure compounds. This method allows for the introduction of amino functions onto the 2-pyridinylmethyl carbon center with inversion of configuration, which is invaluable in the synthesis of complex organic molecules and in medicinal chemistry (Uenishi et al., 2004).

Safety And Hazards

特性

IUPAC Name |

N-[(1S)-1-pyridin-2-ylethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-7(10-13(2,11)12)8-5-3-4-6-9-8/h3-7,10H,1-2H3/t7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKYZVQMLDJQCKR-ZETCQYMHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=N1)NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1S)-1-(pyridin-2-yl)ethyl]methanesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (1S,2R,6S,7S,11R)-9-oxo-8-oxa-3-azatricyclo[5.2.2.02,6]undecane-11-carboxylate;hydrochloride](/img/structure/B2703406.png)

![((4S,5S)-(-)-O-[1-Benzyl-1-(5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)-2-phenylethyl]-diphenylphosphinite)(1,5-COD)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenylborate](/img/structure/B2703409.png)

![4-[(6-chloropyridin-3-yl)sulfonyl]-3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2703412.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea](/img/structure/B2703413.png)

![N,N-diethyl-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2703416.png)

![Tert-butyl 6-phenyl-6-[(prop-2-enoylamino)methyl]-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2703423.png)